![molecular formula C15H9F3N6 B2696974 3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 338420-33-0](/img/structure/B2696974.png)

3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

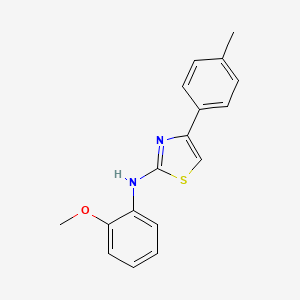

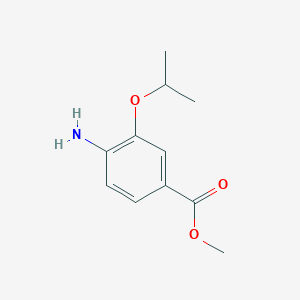

“3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic compound. It has a molecular formula of C15H9F3N6 and an average mass of 330.267 Da . This compound belongs to the class of organic compounds known as triazolopyrimidines .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine core, which is substituted at the 3-position by a phenyl group and at the 8-position by a trifluoromethyl group .Applications De Recherche Scientifique

Serotonin Receptor Studies

Research involving derivatives of triazolopyrimidines, similar to 3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, includes studying their affinity and inhibitory functions on serotonin receptors. Specifically, these compounds demonstrated significant activity in serotonin 5-HT6 receptor binding assays and functional cellular responses to serotonin (Ivachtchenko et al., 2010).

Adenosine Receptor Antagonism

Derivatives of triazolopyrimidines have been synthesized and evaluated for their affinity towards various subtypes of human adenosine receptors. Certain compounds in this category exhibited high affinity for the A3 receptors, showcasing potential for further research in adenosine receptor antagonism (Banda et al., 2013).

Potential Antiasthma Agents

Some triazolopyrimidines, structurally related to this compound, have been identified as potential antiasthma agents. These compounds were found to inhibit mediator release, making them of interest in asthma research and treatment (Medwid et al., 1990).

Probes for A2A Adenosine Receptor

Derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine have been used as molecular probes for the A2A adenosine receptor. They show high affinity and selectivity, aiding in pharmacological studies of the A2A adenosine receptor (Kumar et al., 2011).

Antitumor Activity

Compounds structurally similar to this compound have been synthesized and evaluated for antitumor activity. These studies are significant in exploring the potential of these compounds in cancer treatment, highlighting their ability to induce apoptosis and cell cycle arrest in cancer cells (Fares et al., 2014).

Propriétés

IUPAC Name |

5-phenyl-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N6/c16-15(17,18)9-6-10-12(20-7-9)13(19)21-14-11(22-23-24(10)14)8-4-2-1-3-5-8/h1-7H,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVUHTMDIPOFSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3N=C(C4=C(N3N=N2)C=C(C=N4)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2696899.png)

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2696900.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2696902.png)

![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2696904.png)

![2-[[Amino(anilino)methylidene]amino]acetic acid;hydrochloride](/img/structure/B2696910.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide](/img/structure/B2696913.png)